Phosphorothioic acid

Description

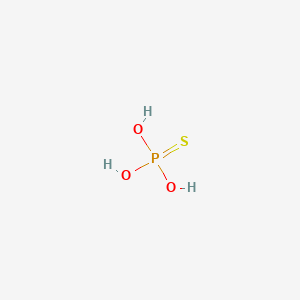

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trihydroxy(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYWUUFWQRZTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=S)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-88-9 (tri-hydrochloride salt) | |

| Record name | Thiophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8074948 | |

| Record name | Phosphorothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13598-51-1 | |

| Record name | Thiophosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHOROTHIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYM4M7EWCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a New Therapeutic Modality: A Technical Guide to the History of Phosphorothioate Oligonucleotides in Antisense Therapy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of phosphorothioate (B77711) oligonucleotides in the evolution of antisense therapy. From the initial theoretical concepts to their establishment as a cornerstone of modern drug development, this document provides a comprehensive overview of the history, chemical principles, experimental validation, and therapeutic applications of this important class of molecules. We delve into the critical modifications that transformed antisense oligonucleotides from a laboratory curiosity into a powerful therapeutic platform, with a focus on the data-driven advancements and the detailed methodologies that have underpinned this journey.

From Concept to Reality: The Dawn of Antisense Therapy

The fundamental concept of antisense therapy, the specific inhibition of gene expression using complementary nucleic acid sequences, was first proposed in the 1970s.[1] Early explorations by Zamecnik and Stephenson in 1978 demonstrated that a short, synthetic oligonucleotide could inhibit the replication of Rous sarcoma virus in cell culture, providing the first experimental evidence for the antisense approach.[1] However, the therapeutic potential of these early oligonucleotides was severely limited by their rapid degradation by cellular nucleases.[1][2] The natural phosphodiester backbone of DNA and RNA is highly susceptible to enzymatic cleavage, resulting in a short half-life in biological systems. This instability was a major hurdle that needed to be overcome to translate the promise of antisense technology into viable therapeutics.

The Phosphorothioate Breakthrough: Engineering Stability

The turning point in antisense technology came with the introduction of the phosphorothioate (PS) modification.[3][4] This chemical alteration, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced with a sulfur atom, confers significant resistance to nuclease degradation.[4][5] This increased stability dramatically extended the half-life of oligonucleotides in biological fluids and inside cells, making sustained antisense effects possible.[6][7] The phosphorothioate modification is relatively straightforward to incorporate during automated solid-phase oligonucleotide synthesis and maintains the water solubility of the molecule.[4]

Generations of Antisense Oligonucleotides

The introduction of the phosphorothioate backbone marked the advent of the first generation of antisense oligonucleotides (ASOs).[3][8] While highly effective at resisting nuclease degradation, first-generation ASOs were not without their challenges. These included off-target effects and certain toxicities, such as activation of the complement system and interactions with Toll-like receptors, which could lead to immune stimulation.[3][9]

To address these limitations, second-generation ASOs were developed. These molecules retained the phosphorothioate backbone for nuclease resistance but incorporated additional modifications to the ribose sugar moiety.[3][8] Common second-generation modifications include 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE) additions.[3] These modifications further enhance binding affinity to the target mRNA and can mitigate some of the toxicities associated with first-generation compounds.[3] Many of the currently approved antisense drugs belong to this second generation.[3]

Further refinements have led to the development of third-generation ASOs, which include more complex chemical modifications like locked nucleic acids (LNAs) to further improve potency and specificity.[5]

Mechanism of Action: Silencing the Message

The primary mechanism by which phosphorothioate antisense oligonucleotides mediate gene silencing is through the recruitment of RNase H.[10][11] RNase H is a ubiquitous cellular enzyme that specifically recognizes and cleaves the RNA strand of a DNA-RNA heteroduplex.[11] When a phosphorothioate ASO (which is a DNA analog) binds to its complementary target mRNA, it forms this DNA-RNA hybrid, signaling RNase H to degrade the mRNA.[10][12] This enzymatic degradation of the target mRNA prevents its translation into protein, effectively silencing the gene.

dot

In addition to the RNase H mechanism, ASOs can also function through steric hindrance. By binding to the mRNA, they can physically block the translational machinery (ribosomes) from accessing the start codon or proceeding along the transcript, thereby inhibiting protein synthesis. They can also be designed to modulate pre-mRNA splicing.

From Bench to Clinic: A Workflow for ASO Development

The development of a phosphorothioate ASO therapeutic follows a rigorous preclinical and clinical pipeline. This process begins with target identification and validation, followed by the design and synthesis of candidate ASOs. These candidates then undergo extensive in vitro and in vivo testing to assess their efficacy, safety, and pharmacokinetic properties before they can be considered for clinical trials in humans.

dot

Quantitative Data Summary

The following tables summarize key quantitative parameters for phosphorothioate oligonucleotides based on preclinical and clinical data.

Table 1: Pharmacokinetic Properties of Phosphorothioate Oligonucleotides

| Parameter | First Generation (PS) | Second Generation (PS + 2'-MOE) | Source(s) |

| Plasma Half-life (t1/2) | ~1 hour (mouse) | 0.34 and 52.02 hours (rat, two-compartment model) | [13][14] |

| Tissue Distribution | Broad, with accumulation in liver, kidney, spleen, and bone marrow | Similar to first generation | [15] |

| Elimination | Primarily renal excretion of metabolites and intact drug | Primarily renal excretion | [14] |

Table 2: In Vitro Efficacy and Toxicity of Phosphorothioate Oligonucleotides

| Parameter | Value | Cell Type/Conditions | Source(s) |

| Target mRNA Knockdown | >80% | HeLa cells | [16] |

| EC50 for Target Knockdown | Low nanomolar range | Varies by target and cell line | [10] |

| In Vitro Toxicity (IC50) | Micromolar range, sequence-dependent | Varies by cell line | [17] |

| Cellular Uptake | Saturable process, >100-fold accumulation over media concentration within 1 hour | HeLa, V79, H9 cells | [18][19] |

Detailed Experimental Protocols

Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

Phosphorothioate oligonucleotides are typically synthesized on an automated solid-phase synthesizer using phosphoramidite (B1245037) chemistry. The synthesis cycle consists of four main steps:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[1]

-

Coupling: The next phosphoramidite monomer is activated by an activator, such as tetrazole, and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2][20]

-

Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a more stable phosphorothioate triester by treatment with a sulfurizing agent. Common sulfurizing reagents include 3H-1,2-benzodithiole-3-one 1,1-dioxide (Beaucage reagent).[21]

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation with acetic anhydride (B1165640) to prevent the formation of n-1 shortmer impurities in subsequent cycles.[21]

This four-step cycle is repeated for each nucleotide to be added to the sequence. After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases are removed by treatment with a base, such as ammonium (B1175870) hydroxide.

Purification of Phosphorothioate Oligonucleotides by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the purification of synthetic oligonucleotides.[12][22]

-

Ion-Exchange (IEX) HPLC: This method separates oligonucleotides based on their charge. The negatively charged phosphate and phosphorothioate backbone interacts with a positively charged stationary phase. Elution is typically achieved using a salt gradient (e.g., NaCl or NaClO4).[12]

-

Reversed-Phase (RP) HPLC: This technique separates oligonucleotides based on their hydrophobicity. The presence of the 5'-DMT group (in "DMT-on" purifications) significantly increases the hydrophobicity of the full-length product, allowing for its separation from shorter, "DMT-off" failure sequences.[12][23] Ion-pairing reagents, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), are often added to the mobile phase to improve resolution.[23]

Due to the chirality at each phosphorothioate linkage, a synthetic oligonucleotide is a mixture of a large number of diastereomers. This can lead to peak broadening in HPLC chromatograms.[24]

In Vitro Evaluation of Antisense Activity

6.3.1. Cell Culture and Transfection: Human or animal cell lines relevant to the disease of interest are cultured under standard conditions.[10] ASOs can be introduced into cells via "gymnotic" delivery (free uptake) or by using transfection reagents (e.g., lipofection) to enhance uptake.[10] An 8- or 10-point concentration-response curve is typically performed to determine the potency of the ASO.[10]

6.3.2. Quantification of Target mRNA Knockdown: The efficacy of an ASO is primarily assessed by measuring the reduction in the target mRNA level.[25][26]

-

RNA Extraction: Total RNA is isolated from ASO-treated and control cells.[25]

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).[26]

6.3.3. Assessment of In Vitro Toxicity: The potential toxicity of ASOs is evaluated in cell culture by measuring parameters such as cell viability (e.g., using an MTT assay), apoptosis, or changes in cellular metabolism.[10][17]

In Vivo Evaluation in Animal Models

6.4.1. Animal Model Selection and ASO Administration: Relevant animal models of the disease are used to evaluate the in vivo efficacy and safety of ASOs.[8][27] ASOs are typically administered systemically (e.g., via intravenous or subcutaneous injection) or locally, depending on the target organ.[8]

6.4.2. Pharmacokinetic Analysis: Blood samples are collected at various time points after ASO administration to determine the plasma concentration and half-life of the oligonucleotide.[9][13] Tissue samples are also collected to assess the distribution of the ASO to different organs.[9] Quantification is often performed using liquid chromatography-mass spectrometry (LC-MS) or a hybridization-based assay.[9][13]

6.4.3. Efficacy and Safety Assessment:

-

Efficacy: Target mRNA and protein levels are measured in relevant tissues to confirm the antisense effect in vivo.[27] Phenotypic changes and improvements in disease markers are also assessed.

-

Safety: A comprehensive toxicological evaluation is performed, including monitoring for changes in animal weight, behavior, clinical chemistry, and histopathology of major organs.[27][28]

RNase H Cleavage Assay

This in vitro assay directly measures the ability of an ASO to induce RNase H-mediated cleavage of its target RNA.[29][30][31]

-

Substrate Preparation: A short, radiolabeled or fluorescently labeled RNA oligonucleotide representing the target sequence is synthesized.[30]

-

Hybridization: The labeled RNA is annealed with the test ASO to form a DNA-RNA hybrid.[31]

-

Enzymatic Cleavage: Recombinant RNase H enzyme is added to the reaction mixture, and the reaction is incubated at 37°C.[32][33]

-

Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence imaging.[30] The appearance of a cleavage product of the expected size indicates that the ASO is a substrate for RNase H.[30]

Conclusion

The development of phosphorothioate oligonucleotides represents a landmark achievement in the field of nucleic acid therapeutics. The introduction of this simple yet profound chemical modification overcame the primary obstacle of nuclease instability, paving the way for the clinical translation of antisense technology. Through decades of research and refinement, our understanding of the chemistry, biology, and pharmacology of these molecules has matured significantly, leading to the approval of several life-changing antisense drugs. As research continues to advance, with new chemical modifications and delivery strategies being explored, phosphorothioate oligonucleotides will undoubtedly remain a vital component of the expanding arsenal (B13267) of genetic medicines.

References

- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 2. Solid-Phase Synthesis of Boranophosphate/Phosphorothioate/Phosphate Chimeric Oligonucleotides and Their Potential as Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vivo Models for the Evaluation of Antisense Oligonucleotides in Skin - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ncardia.com [ncardia.com]

- 11. researchgate.net [researchgate.net]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. In vivo stability, disposition and metabolism of a "hybrid" oligonucleotide phosphorothioate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Review of in vivo pharmacokinetics and toxicology of phosphorothioate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. thermofisher.com [thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. Cellular uptake and subcellular distribution of phosphorothioate oligonucleotides into cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cellular uptake and subcellular distribution of phosphorothioate oligonucleotides into cultured cells. (1992) | Patrick L. Iversen | 146 Citations [scispace.com]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 24. benchchem.com [benchchem.com]

- 25. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 26. Antisense Oligonucleotide (ASO) In Vitro Screening Service - Creative Biolabs [creative-biolabs.com]

- 27. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]

- 30. researchgate.net [researchgate.net]

- 31. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 33. neb.com [neb.com]

An In-depth Technical Guide to the Synthesis and Properties of Phosphorothioic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorothioic acid derivatives represent a cornerstone in the development of modern therapeutics, particularly in the realm of oligonucleotide-based drugs. The substitution of a non-bridging oxygen atom with sulfur in the phosphate (B84403) backbone confers unique chemical and biological properties, most notably enhanced resistance to nuclease degradation and improved cellular uptake. This technical guide provides a comprehensive overview of the synthesis and diverse properties of these vital compounds. It details the prevalent synthetic methodologies, including solid-phase synthesis for oligonucleotides and various techniques for the preparation of other phosphorothioate (B77711) esters. Furthermore, it delves into the critical physicochemical and biological characteristics that underpin their therapeutic efficacy, supported by quantitative data and detailed experimental protocols. Special attention is given to their mechanism of action in modulating signaling pathways, exemplified by antisense oligonucleotides targeting the Bcl-2 pathway.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main areas: the solid-phase synthesis of oligonucleotide phosphorothioates and the synthesis of smaller, discrete phosphorothioate molecules.

Solid-Phase Synthesis of Oligonucleotide Phosphorothioates

The automated solid-phase phosphoramidite (B1245037) method is the standard for synthesizing oligonucleotide phosphorothioates.[1][2] This cyclical process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support. The key modification from standard oligonucleotide synthesis is the replacement of the oxidation step with a sulfurization step.

Experimental Workflow: Solid-Phase Synthesis of Oligonucleotide Phosphorothioates

Caption: Automated solid-phase synthesis cycle for oligonucleotide phosphorothioates.

A variety of sulfurizing reagents are available, each with its own advantages in terms of efficiency and stability.

| Sulfurizing Reagent | Abbreviation | Typical Conditions | Reference |

| 3H-1,2-Benzodithiol-3-one 1,1-dioxide | Beaucage Reagent | 0.05-0.2 M in acetonitrile (B52724) | [3] |

| Phenylacetyl disulfide | PADS | 0.2 M in 3-picoline/acetonitrile | [3] |

| 3-Amino-1,2,4-dithiazole-5-thione | ADTT | 0.1 M in pyridine/acetonitrile | [3] |

| 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione | DDTT | 0.1 M in pyridine | [3] |

General Synthesis of Phosphorothioate Esters

Several methods exist for the synthesis of non-oligonucleotide this compound derivatives, which are often used as prodrugs or in mechanistic studies.

-

Alkylation of Phosphorothioate Salts: This is a direct approach where an O,O'-dialkyl this compound is deprotonated with a base to form the corresponding anion, which then acts as a nucleophile to displace a leaving group on an alkyl halide or tosylate. This method typically leads to S-alkylation.[4]

-

Reaction of Dialkyl Phosphites with Sulfur and an Alkyl Halide: A one-pot synthesis can be achieved by reacting a dialkyl phosphite with elemental sulfur in the presence of a base (e.g., triethylamine) and an alkylating agent. This method can be conveniently performed under microwave irradiation.[3]

-

Copper-Catalyzed Cross-Coupling Reactions: More recent methods involve the copper-catalyzed multicomponent reaction of diaryliodonium or arenediazonium salts, elemental sulfur, and a dialkyl phosphite. These "green" methods allow for the direct formation of both P-S and C-S bonds in a single step at room temperature.[5][6]

Properties of this compound Derivatives

The substitution of sulfur for oxygen in the phosphate backbone imparts several crucial properties that are advantageous for therapeutic applications.

Physicochemical Properties

| Property | Description | Quantitative Data | Reference |

| Acidity (pKa) | Phosphorothioic acids are generally more acidic than their phosphodiester counterparts. | The pKa values for thiophosphoric acid (H3PO3S) are approximately 1.79, 5.42, and 10.08. | [7] |

| Chirality | The phosphorus center in a phosphorothioate linkage is chiral, leading to the existence of Rp and Sp diastereomers. This can influence biological activity. | The separation and characterization of individual diastereomers are often performed using HPLC. | [8] |

| Solubility | Generally soluble in aqueous solutions, especially as salts. The hydrophobicity is slightly increased compared to phosphodiesters. | - | [8] |

Biological Properties

One of the most significant advantages of the phosphorothioate modification is the enhanced stability against degradation by nucleases.[9]

| Oligonucleotide Type | Half-life in Mouse Plasma | Reference |

| Unmodified Phosphodiester | ~30 minutes | [10] |

| Phosphorothioate | ~1 hour (initial phase), 35-50 hours (elimination phase) | [10][11] |

Phosphorothioate oligonucleotides exhibit significantly improved cellular uptake compared to their unmodified counterparts. This is attributed to their increased affinity for plasma and cell surface proteins, which can facilitate receptor-mediated endocytosis.[12] Recent studies also suggest a mechanism of thiol-mediated uptake involving dynamic covalent exchange with cellular thiols and disulfides.[13][14]

Phosphorothioate oligonucleotides have a high affinity for a variety of proteins, which influences their pharmacokinetics and pharmacodynamics.[15] This binding can both facilitate cellular uptake and occasionally lead to off-target effects.

| Protein | Binding Affinity (Kd) of Phosphorothioate Oligonucleotide | Reference |

| Albumin | ~12.7 µM | [15] |

| RNase H1 (N-terminal domain) | ~12-15 nM | [16] |

| Alpha 2 macroglobulin | ~0.05 µM | [15] |

Phosphorothioate oligonucleotides have been shown to inhibit the activity of various enzymes in a non-sequence-specific manner. This is an important consideration in drug development to minimize off-target effects.

| Enzyme | IC50 of Phosphorothioate Oligonucleotide | Reference |

| T4 Polynucleotide Kinase (28-mer) | 12 nM | [17] |

| T4 Polynucleotide Kinase (20-mer) | 21 nM | [17] |

| Human DNA Polymerases (α, β, γ, δ) | Varies, with longer oligomers being more potent inhibitors | [18] |

| Human RNase H1 and H2 | Competitive inhibition with respect to the RNA-DNA duplex | [18] |

Role in Signaling Pathways: Antisense Oligonucleotides Targeting Bcl-2

A prominent application of phosphorothioate derivatives is in antisense oligonucleotides (ASOs), which are designed to bind to a specific mRNA sequence and modulate its function.[13][14] ASOs targeting the B-cell lymphoma 2 (Bcl-2) mRNA have been extensively studied as potential cancer therapeutics. Bcl-2 is an anti-apoptotic protein, and its overexpression is a hallmark of many cancers, contributing to cell survival and resistance to chemotherapy.[19]

Signaling Pathway: Antisense Oligonucleotide (ASO) Inhibition of Bcl-2

Caption: Mechanism of action of a Bcl-2 targeted phosphorothioate antisense oligonucleotide.

Phosphorothioate ASOs complementary to the Bcl-2 mRNA can bind to it, forming a DNA-RNA heteroduplex. This duplex is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand of such hybrids. The degradation of the Bcl-2 mRNA prevents its translation into the Bcl-2 protein. The resulting decrease in Bcl-2 levels disrupts the inhibition of the apoptotic pathway, leading to the activation of caspases and ultimately, programmed cell death (apoptosis) in cancer cells.[20][21]

Experimental Protocols

Protocol for Solid-Phase Synthesis of a Phosphorothioate Oligonucleotide

This protocol outlines the general steps for the synthesis of a 20-mer phosphorothioate oligonucleotide on a 1 µmol scale using an automated DNA synthesizer.

Materials:

-

Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.

-

Phosphoramidites of dA, dC, dG, and T.

-

Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF).

-

Sulfurizing reagent (e.g., 0.1 M DDTT in pyridine).

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

-

Anhydrous acetonitrile.

Procedure:

-

Synthesizer Setup: Load the synthesis column with the CPG support. Prime all reagent lines on the automated synthesizer.

-

Synthesis Cycle: The following steps are repeated for each nucleotide addition: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed by treating the support with the deblocking solution. The column is then washed with acetonitrile. b. Coupling: The phosphoramidite monomer and activator solution are delivered to the column to couple the new nucleotide to the growing chain. The column is then washed with acetonitrile. c. Sulfurization: The sulfurizing reagent is delivered to the column to convert the newly formed phosphite triester linkage to a phosphorothioate triester. The column is then washed with acetonitrile. d. Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants. The column is then washed with acetonitrile.

-

Final Deblocking (Optional): The final DMT group can be removed on the synthesizer or left on for purification ("DMT-on").

-

Cleavage and Deprotection: The synthesis column is removed from the synthesizer. The CPG support is treated with concentrated ammonium hydroxide (B78521) at room temperature to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

-

Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC).

-

Characterization: The purified oligonucleotide is characterized by mass spectrometry and UV-Vis spectroscopy.

Protocol for the Synthesis of an S-Aryl Phosphorothioate via Copper-Catalyzed Coupling

This protocol describes a general procedure for the synthesis of an S-aryl phosphorothioate from a diaryliodonium salt, elemental sulfur, and a dialkyl phosphite.[5][6]

Materials:

-

Diaryliodonium salt (e.g., diphenyliodonium (B167342) tetrafluoroborate).

-

Elemental sulfur (S8).

-

Dialkyl phosphite (e.g., diethyl phosphite).

-

Copper(II) acetylacetonate (B107027) (Cu(acac)2).

-

Triethylamine (B128534) (Et3N).

-

Anhydrous acetonitrile.

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the diaryliodonium salt (1.0 mmol), elemental sulfur (1.2 mmol), Cu(acac)2 (0.1 mmol), and anhydrous acetonitrile (5 mL).

-

Addition of Reactants: To the stirred suspension, add the dialkyl phosphite (1.2 mmol) followed by triethylamine (2.0 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

-

Characterization: Characterize the purified S-aryl phosphorothioate by 1H NMR, 13C NMR, 31P NMR, and mass spectrometry.

Conclusion

This compound derivatives, particularly in the form of antisense oligonucleotides, have transitioned from promising research tools to clinically approved therapeutics. Their unique properties, stemming from the simple yet profound substitution of a sulfur atom for an oxygen atom, have addressed some of the most significant challenges in oligonucleotide-based drug development. The synthetic methodologies are well-established and continue to be refined for greater efficiency and sustainability. A deep understanding of their physicochemical and biological properties, including their interactions with cellular components and their mechanisms of action, is crucial for the rational design of new and improved phosphorothioate-based drugs. This guide provides a foundational understanding for researchers and professionals dedicated to advancing this exciting field of medicine.

References

- 1. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. Synthesis of S-Aryl Phosphorothioates by Copper-Catalyzed Phosphorothiolation of Diaryliodonium and Arenediazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of S-Aryl Phosphorothioates by Copper-Catalyzed Phosphorothiolation of Diaryliodonium and Arenediazonium Salts [organic-chemistry.org]

- 7. Graphviz [graphviz.org]

- 8. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. books.rsc.org [books.rsc.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Binding of phosphorothioate oligonucleotides with RNase H1 can cause conformational changes in the protein and alter the interactions of RNase H1 with other proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of T4 polynucleotide kinase activity by phosphorothioate and chimeric oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phosphorothioate oligonucleotides are inhibitors of human DNA polymerases and RNase H: implications for antisense technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antisense-mediated inhibition of BCL2 protooncogene expression and leukemic cell growth and survival: comparisons of phosphodiester and phosphorothioate oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bcl-2 antisense oligonucleotide inhibits the proliferation of childhood leukemia/lymphoma cells of the B-cell lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of nuclease resistance of phosphorothioate oligos

An In-depth Technical Guide to the Nuclease Resistance of Phosphorothioate (B77711) Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphorothioate (PS) modification, the substitution of a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone of an oligonucleotide, is a cornerstone of nucleic acid-based therapeutics. This chemical alteration confers significant resistance to degradation by nucleases, enzymes that rapidly break down unmodified oligonucleotides in biological systems.[1][2] This enhanced stability dramatically increases the in vivo half-life of therapeutic oligonucleotides, making them viable drug candidates.[2][3] This guide provides a comprehensive overview of the mechanism of nuclease resistance of phosphorothioate oligonucleotides, including the critical role of stereochemistry, a summary of quantitative stability data, detailed experimental protocols for assessing nuclease resistance, and visualizations of the underlying principles.

The Core Mechanism of Nuclease Resistance

The primary mechanism by which phosphorothioate linkages confer nuclease resistance is through steric hindrance. The larger atomic radius of the sulfur atom compared to oxygen physically obstructs the active site of nucleases, making the phosphodiester bond less accessible for enzymatic cleavage.[2] This modification is effective against a broad range of both exonucleases (which degrade nucleic acids from the ends) and endonucleases (which cleave internally).[4][5]

The Critical Role of Stereochemistry: Rp and Sp Diastereomers

The substitution of a non-bridging oxygen with sulfur creates a chiral center at the phosphorus atom, resulting in two diastereomers for each phosphorothioate linkage: Rp and Sp.[1][6][7] This stereochemistry profoundly influences the biological properties of the oligonucleotide.

-

Sp Diastereomer: Generally exhibits greater resistance to nuclease degradation.[6][7] This increased stability is a key factor in extending the half-life of therapeutic oligonucleotides.

-

Rp Diastereomer: While more susceptible to nuclease cleavage compared to the Sp isomer, the Rp configuration is often favored for the activity of RNase H, an essential enzyme for the mechanism of action of many antisense oligonucleotides.[6][7]

The synthesis of phosphorothioate oligonucleotides typically results in a mixture of these diastereomers at each linkage, leading to a complex population of stereoisomers.[1][7] However, methods for stereocontrolled synthesis are available, allowing for the production of stereopure oligonucleotides with optimized properties.[8][9]

Quantitative Data on Nuclease Resistance

The following tables summarize quantitative data comparing the stability of phosphorothioate-modified oligonucleotides to their unmodified phosphodiester counterparts.

Table 1: Half-life of Oligonucleotides in Biological Media

| Oligonucleotide Type | Biological Medium | Half-life | Reference(s) |

| Unmodified Phosphodiester | Serum | Minutes | [2] |

| Phosphorothioate-modified | Plasma | Biphasic: initial ~0.5-0.8 hours, terminal 35-50 hours | [2] |

Table 2: Stereoisomer-Specific Nuclease Susceptibility

| Diastereomer | Nuclease | Relative Susceptibility | Reference(s) |

| Rp | Spleen Phosphodiesterase | Resistant | [10] |

| Sp | Spleen Phosphodiesterase | Hydrolyzed (at ~1/100th the rate of unmodified) | [10] |

| Rp | Staphylococcal Nuclease | Very slow release of 3'-dAMP | [10][11] |

| Sp | Staphylococcal Nuclease | Completely resistant | [10][11] |

| Rp | Exonuclease III | Not cleaved | [12][13] |

| Sp | Exonuclease III | Cleaved | [12][13] |

Table 3: Impact of Phosphorothioate Modification on Thermal Stability

| Modification | Effect on Duplex Melting Temperature (Tm) | Reference(s) |

| Mixed Rp/Sp Phosphorothioate | Destabilizes duplex (lowers Tm) | [14][15] |

| Chirally pure Sp-Phosphorothioate | Enhances thermal stability compared to Rp and mixed isomers | [14] |

Experimental Protocols for Assessing Nuclease Resistance

In Vitro Nuclease Degradation Assay using Serum

This assay evaluates the stability of oligonucleotides in a complex biological fluid.

Materials:

-

Phosphorothioate-modified and unmodified control oligonucleotides.

-

Fetal Bovine Serum (FBS) or human serum.

-

Nuclease-free water.

-

Loading buffer (e.g., formamide (B127407) with 0.5x TBE).

-

Polyacrylamide gel (e.g., 15%).

-

Gel staining solution (e.g., GelRed).

-

UV transilluminator and imaging system.

Procedure:

-

Prepare a solution of the oligonucleotide duplex to a final concentration of 50 pmol in 50% FBS in a total volume of 10 µL.[16]

-

Prepare separate reaction tubes for each time point (e.g., 0 min, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h).[16]

-

Incubate the tubes at 37°C.[16]

-

At each designated time point, stop the reaction by adding an equal volume of loading buffer and placing the tube on ice.

-

After the final time point, heat the samples at 65°C for 6 minutes, then transfer to ice for 5 minutes.[17]

-

Analyze the samples by polyacrylamide gel electrophoresis (PAGE).[16]

-

Stain the gel with a nucleic acid stain and visualize the bands using a UV transilluminator.[16]

-

Quantify the intensity of the intact oligonucleotide band at each time point to determine the degradation rate.[16]

3'-Exonuclease Degradation Assay

This assay assesses the stability of oligonucleotides against a specific 3'-exonuclease.

Materials:

-

Stereopure Rp and Sp phosphorothioate oligonucleotides, a stereorandom mixture, and an unmodified phosphodiester control.

-

3'-exonuclease such as snake venom phosphodiesterase (SVPD) or Exonuclease III.[6]

-

Appropriate reaction buffer for the chosen exonuclease.

-

Nuclease-free water.

-

HPLC system with a suitable column for oligonucleotide analysis (e.g., ion-pair reversed-phase).

Procedure:

-

Prepare solutions of the oligonucleotide substrates.[6]

-

Set up the reaction by incubating the oligonucleotide substrates with the 3'-exonuclease in the reaction buffer at 37°C.[6]

-

Take aliquots of the reaction at various time points (e.g., 0, 1, 2, 4, 8 hours).[6]

-

Stop the reaction in the aliquots (e.g., by heat inactivation or addition of a chelating agent like EDTA).

-

Analyze the degradation products by HPLC to quantify the amount of remaining full-length oligonucleotide at each time point.[10]

Visualizations

References

- 1. Phosphorothioate Oligonucleotides [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Biological availability and nuclease resistance extend the in vitro activity of a phosphorothioate-3'hydroxypropylamine oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idtdna.com [idtdna.com]

- 5. Nuclease Resistance Design and Protocols [genelink.com]

- 6. benchchem.com [benchchem.com]

- 7. Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Inhibition of deoxyribonucleases by phosphorothioate groups in oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neb.com [neb.com]

- 13. neb.com [neb.com]

- 14. trilinkbiotech.com [trilinkbiotech.com]

- 15. Developing predictive hybridization models for phosphorothioate oligonucleotides using high-resolution melting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

The Sulfur Revolution: A Technical Guide to the Discovery and Development of Phosphorothioate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of phosphorothioate (B77711) (PS) chemistry represents a pivotal moment in the development of oligonucleotide therapeutics. By substituting a non-bridging oxygen atom with sulfur in the phosphate (B84403) backbone, this modification imbues nucleic acid-based drugs with critical attributes, most notably enhanced resistance to nuclease degradation, improved cellular uptake, and favorable protein binding characteristics. This guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of phosphorothioate oligonucleotides, offering a comprehensive resource for researchers and drug development professionals. Detailed experimental protocols, quantitative data comparisons, and visual representations of key biological pathways are presented to facilitate a deeper understanding and application of this transformative chemistry.

A Historical Perspective: The Genesis of Phosphorothioate Chemistry

The journey of phosphorothioate chemistry is fundamentally linked to the pioneering work of Fritz Eckstein . His initial synthesis of a phosphorothioate dinucleotide linkage in the 1960s laid the groundwork for a new class of modified oligonucleotides. Subsequent research by Eckstein and others demonstrated that the introduction of the phosphorothioate modification conferred significant resistance to nuclease-mediated degradation, a major hurdle for the therapeutic application of natural phosphodiester oligonucleotides. This discovery sparked a wave of interest in exploring the potential of phosphorothioate-modified oligonucleotides as therapeutic agents, particularly in the burgeoning field of antisense technology.

The Chemistry of Stability: Synthesis and Properties of Phosphorothioate Oligonucleotides

The synthesis of phosphorothioate oligonucleotides is now a well-established process, primarily achieved through automated solid-phase synthesis utilizing phosphoramidite (B1245037) chemistry. The key step in this process is the sulfurization of the internucleotidic phosphite (B83602) triester intermediate, which is typically accomplished using a variety of sulfur-transfer reagents.

Key Physicochemical Properties

The substitution of oxygen with sulfur in the phosphate backbone introduces several key changes to the physicochemical properties of oligonucleotides:

-

Nuclease Resistance: The phosphorothioate bond is significantly more resistant to cleavage by endo- and exonucleases compared to the natural phosphodiester linkage, leading to a substantially longer half-life in biological fluids.[1][2]

-

Chirality: The introduction of a sulfur atom creates a chiral center at the phosphorus atom, resulting in two diastereomers for each phosphorothioate linkage: Rp and Sp. Commercially synthesized phosphorothioate oligonucleotides are typically a racemic mixture of these diastereomers.

-

Protein Binding: Phosphorothioate oligonucleotides exhibit increased binding affinity for a variety of plasma and cellular proteins. This property contributes to their favorable pharmacokinetic profile by reducing renal clearance and facilitating cellular uptake.

-

Hydrophobicity: The phosphorothioate modification increases the hydrophobicity of the oligonucleotide backbone.

-

Duplex Stability: The introduction of phosphorothioate linkages generally leads to a slight decrease in the thermal stability (melting temperature, Tm) of the duplex formed with a complementary RNA or DNA strand.[3][4]

Quantitative Data Summary

The following tables provide a comparative summary of key quantitative parameters for phosphorothioate oligonucleotides versus their unmodified phosphodiester counterparts.

| Parameter | Phosphorothioate (PS) Oligonucleotide | Phosphodiester (PO) Oligonucleotide | Reference(s) |

| Plasma Half-life | 35 to 50 hours (in animals) | ~5 minutes (in monkeys) | [5] |

| Nuclease Resistance | High | Low | [1] |

| Melting Temperature (Tm) of DNA:DNA Duplex | 49°C | 68°C | [3][4] |

| Melting Temperature (Tm) of DNA:RNA Duplex | 33.9°C | 45.1°C | [5] |

| Tissue | Phosphorothioate Oligonucleotide Accumulation (% of initial dose) | Reference(s) |

| Kidney | ~7%-15% | [6] |

| Liver | ~7%-15% | [6] |

| Spleen | > Tumor | [6] |

| Tumor | ~2%-3% | [6] |

| Muscle | < Tumor | [6] |

| Enzyme | Kinetic Parameter | Phosphorothioate-RNA Hybrid | Phosphodiester-RNA Hybrid | Reference(s) |

| RNase H | Km (nM) | 106.3 | 110.0 | [7] |

| RNase H | Vmax (nM/min) | 17.5 | 14.15 | [7] |

| RNase H | kcat (nM/min.U) | 3.5 x 10⁻³ | 2.8 x 10⁻³ | [7] |

Mechanism of Action: From Cellular Uptake to Target Modulation

The therapeutic efficacy of phosphorothioate antisense oligonucleotides relies on their ability to enter cells, bind to their target mRNA, and modulate its function.

Cellular Uptake: A Receptor-Mediated Journey

Phosphorothioate oligonucleotides primarily enter cells through a process of receptor-mediated endocytosis. One of the key receptors implicated in this process is the Epidermal Growth Factor Receptor (EGFR).[4][8][9] The binding of the phosphorothioate oligonucleotide to EGFR triggers a cascade of events leading to its internalization.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR investigations of duplex stability of phosphorothioate and phosphorodithioate DNA analogues modified in both strands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR investigations of duplex stability of phosphorothioate and phosphorodithioate DNA analogues modified in both strands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. Comparative pharmacokinetics, tissue distribution, and tumor accumulation of phosphorothioate, phosphorodithioate, and methylphosphonate oligonucleotides in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RNase H mediated cleavage of RNA by cyclohexene nucleic acid (CeNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of clathrin-mediated endocytosis of epidermal growth factor receptor by RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Foundational Role of Phosphorothioic Acid in the Dawn of Antisense Technology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of genetic medicine, the advent of antisense technology marked a paradigm shift, offering the potential to selectively silence disease-causing genes. At the heart of this revolution was a simple yet profound chemical modification: the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone of oligonucleotides, creating a phosphorothioate (B77711) (PS) linkage. This alteration was the key that unlocked the therapeutic potential of antisense oligonucleotides (ASOs), transforming them from rapidly degraded lab curiosities into a promising new class of drugs. This technical guide delves into the pivotal role of phosphorothioic acid in early antisense research, detailing the core principles, experimental methodologies, and foundational data that paved the way for the development of antisense therapeutics.

The primary challenge for early antisense researchers was the inherent instability of natural phosphodiester (PO) oligonucleotides in biological systems. These molecules were swiftly broken down by nucleases, enzymes ubiquitous in serum and within cells, rendering them ineffective for any sustained biological activity.[1] The introduction of the phosphorothioate backbone modification dramatically increased the nuclease resistance of these synthetic DNA strands, a critical first step towards their use as therapeutic agents.[2] This enhanced stability, coupled with their ability to elicit RNase H-mediated cleavage of target mRNA, established phosphorothioate oligonucleotides as the first generation of antisense drugs.[3][4]

The Phosphorothioate Modification: A Chemical Cornerstone

The phosphorothioate modification is a chemical alteration of the phosphate backbone of an oligonucleotide where one of the non-bridging oxygen atoms is replaced by a sulfur atom. This seemingly minor change has profound consequences for the molecule's properties, most notably its resistance to enzymatic degradation by nucleases. The sulfur atom sterically hinders the approach of these enzymes, making the internucleotide linkage less susceptible to cleavage and thereby significantly extending the half-life of the oligonucleotide in biological fluids.[5]

Enhanced Nuclease Resistance

Unmodified oligonucleotides have a very short half-life in serum, often on the order of minutes.[6] Early research demonstrated that the phosphorothioate modification confers substantial protection against this degradation.

| Oligonucleotide Type | Half-life in Plasma/Serum | Key Findings from Early Studies |

| Unmodified Phosphodiester (PO) Oligonucleotide | ~5 minutes (in monkeys)[6] | Rapidly degraded by nucleases, limiting in vivo applications.[3][6] |

| First-Generation Phosphorothioate (PS) Oligonucleotide | Biphasic elimination: - Distribution half-life: 0.5 to 0.8 hours - Terminal elimination half-life: 35 to 50 hours[6] | Significantly increased stability allows for systemic administration and distribution to tissues.[6] The liver and kidney were identified as primary sites of accumulation.[6] |

Mechanism of Action: Harnessing RNase H

The primary mechanism by which first-generation phosphorothioate antisense oligonucleotides exert their gene-silencing effect is through the recruitment of Ribonuclease H (RNase H), a ubiquitous cellular enzyme.

-

Hybridization: The PS-ASO, designed to be complementary to a specific sequence on a target messenger RNA (mRNA), enters the cell and binds to its target mRNA, forming a DNA-RNA heteroduplex.

-

RNase H Recognition: RNase H recognizes this DNA-RNA hybrid.

-

mRNA Cleavage: The enzyme then selectively cleaves the RNA strand of the heteroduplex, leaving the ASO intact.

-

Target Degradation and ASO Recycling: The cleaved mRNA is subsequently degraded by cellular exonucleases, preventing its translation into a functional protein. The released ASO can then bind to another target mRNA molecule, initiating another round of cleavage.[3][7]

RNase H-mediated cleavage of target mRNA by a phosphorothioate ASO.

Cellular Uptake and Distribution

For an antisense oligonucleotide to be effective, it must be able to cross the cell membrane and reach its target mRNA in the cytoplasm or nucleus. Early research established that PS-ASOs are taken up by cells through a process of endocytosis, mediated by interactions with cell surface proteins.

General pathway of cellular uptake and intracellular trafficking of PS-ASOs.

Efficacy and Potency: Quantitative Insights from Early Studies

The ultimate measure of an antisense oligonucleotide's success is its ability to reduce the expression of its target gene in a potent and specific manner. Early cell culture experiments were crucial in establishing the proof-of-concept for phosphorothioate ASOs.

| Parameter | Value | Context |

| IC₅₀ | ~150 nM | For the phosphorothioate ASO ISIS 3521R in reducing protein kinase C-α (PKC-α) mRNA expression in A549 cells when delivered with a cationic lipid.[8] |

| Duration of Action | > 48 hours | Antisense effects of phosphorothioates could be observed for over 48 hours after a single application to tissue culture cells.[2] |

Experimental Protocols from the Era

While specific protocols varied between laboratories, the general methodologies for synthesizing, purifying, and evaluating phosphorothioate antisense oligonucleotides in the early days of the technology followed a common framework.

Synthesis and Purification of Phosphorothioate Oligonucleotides

-

Solid-Phase Synthesis: PS-ASOs were synthesized on a solid support, typically controlled pore glass (CPG), using automated DNA synthesizers. The synthesis cycle involved four main steps:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

-

Coupling: Addition of the next phosphoramidite (B1245037) monomer to the growing oligonucleotide chain.

-

Sulfurization: Conversion of the newly formed phosphite (B83602) triester linkage to a phosphorothioate triester using a sulfurizing agent (e.g., Beaucage reagent or PADS). This step is the key difference from standard phosphodiester synthesis, which uses an oxidation step.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmer impurities.

-

-

Cleavage and Deprotection: After synthesis, the oligonucleotide was cleaved from the solid support and the base and phosphate protecting groups were removed by treatment with concentrated ammonium (B1175870) hydroxide.

-

Purification: The crude oligonucleotide product was typically purified by high-performance liquid chromatography (HPLC), either by reverse-phase (RP-HPLC) or anion-exchange chromatography, to isolate the full-length product from shorter failure sequences.

In Vitro Evaluation of Antisense Activity

A common workflow to assess the efficacy of a newly designed PS-ASO in cell culture is outlined below.

A typical experimental workflow for evaluating the in vitro activity of a PS-ASO.

-

Cell Culture: A suitable cell line known to express the target gene is cultured under standard conditions.

-

Oligonucleotide Delivery: The PS-ASO is introduced into the cells. In early research, this was often facilitated by cationic lipid transfection reagents to enhance cellular uptake.

-

Incubation: The cells are incubated with the ASO for a period of time (typically 24-48 hours) to allow for cellular uptake, target hybridization, and mRNA degradation.

-

Analysis of Target Knockdown:

-

mRNA Levels: Total RNA is extracted from the cells, and the level of the target mRNA is quantified using techniques like Northern blotting or, later, reverse transcription-polymerase chain reaction (RT-PCR).

-

Protein Levels: Cell lysates are prepared, and the level of the target protein is measured by Western blotting or enzyme-linked immunosorbent assay (ELISA).

-

-

Controls: Crucial controls in these experiments include:

-

Untreated cells: To establish a baseline level of target expression.

-

Mismatch or scrambled control ASO: An oligonucleotide with a similar base composition but a sequence that does not bind to the target mRNA, to control for non-antisense, sequence-independent effects.

-

Toxicity Profile of First-Generation Phosphorothioates

While the phosphorothioate modification was a significant step forward, it was not without its challenges. Early in vivo studies identified several dose-dependent toxicities associated with first-generation PS-ASOs.

-

Complement Cascade Activation: A transient activation of the complement system was observed in some in vivo studies.

-

Coagulation Effects: A prolongation of the activated partial thromboplastin (B12709170) time (aPTT) was also noted, though this effect was often transient and proportional to the plasma concentration of the oligonucleotide.

It is important to note that these toxicities were generally found to be manageable and often reversible, paving the way for the clinical development of several first-generation phosphorothioate antisense drugs.

Conclusion

The introduction of this compound into the backbone of oligonucleotides was a watershed moment in the history of nucleic acid therapeutics. This single chemical modification endowed antisense molecules with the necessary stability to function within a biological system, transforming a theoretical concept into a viable therapeutic strategy. The foundational research on phosphorothioate ASOs, from their synthesis and mechanism of action to their cellular pharmacology and toxicity, laid the critical groundwork for the entire field of antisense technology. While subsequent generations of ASOs have incorporated additional modifications to further enhance potency and safety, the phosphorothioate linkage remains a fundamental and often essential component of many antisense drugs in development and on the market today, a testament to its enduring importance in the dawn of genetic medicine.

References

- 1. Nuclease Resistance Design and Protocols [genelink.com]

- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General and Specific Cytotoxicity of Chimeric Antisense Oligonucleotides in Bacterial Cells and Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antisense Oligonucleotides: Treatment Strategies and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. glenresearch.com [glenresearch.com]

- 8. researchgate.net [researchgate.net]

The Cornerstone of Oligonucleotide Therapeutics: A Technical Guide to Phosphorothioate Backbone Modification

For Researchers, Scientists, and Drug Development Professionals

The strategic chemical modification of oligonucleotides is a foundational element in the development of nucleic acid-based therapeutics. Among the most critical and widely adopted of these modifications is the phosphorothioate (B77711) (PS) linkage, a substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone. This seemingly subtle alteration imparts profound changes to the oligonucleotide's physicochemical and biological properties, most notably a dramatic increase in resistance to nuclease degradation. This enhanced stability is paramount for the in vivo efficacy of therapeutic modalities such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers. This in-depth technical guide provides a comprehensive overview of the fundamental principles of phosphorothioate backbone modification, including its synthesis, impact on oligonucleotide properties, and its application in modulating cellular signaling pathways.

Core Principles of Phosphorothioate Modification

The primary vulnerability of unmodified oligonucleotides in a biological milieu is their rapid degradation by cellular nucleases. The phosphorothioate modification directly counters this by rendering the phosphodiester bond less susceptible to enzymatic cleavage. This increased stability significantly extends the half-life of the oligonucleotide in biological fluids, a critical prerequisite for reaching its target and exerting a therapeutic effect.

The introduction of a sulfur atom in place of a non-bridging oxygen creates a chiral center at the phosphorus atom, resulting in two diastereomers: Rp and Sp. Commercially synthesized PS oligonucleotides are typically a mix of these diastereomers. The stereochemistry of the PS linkage can influence the oligonucleotide's properties, with the Sp isomer generally conferring greater nuclease resistance and the Rp isomer sometimes being more favorable for RNase H activity.[1][2][3]

Beyond nuclease resistance, PS modification also influences other key properties:

-

Protein Binding: PS oligonucleotides exhibit increased binding to a variety of plasma and cellular proteins.[4] This can be advantageous, as it can reduce renal clearance and facilitate cellular uptake.[5] However, it can also lead to non-specific interactions and potential off-target effects.

-

Cellular Uptake: The increased hydrophobicity and protein binding of PS-modified oligonucleotides can enhance their uptake into cells.[6]

-

Hybridization Affinity: The introduction of PS linkages generally leads to a slight decrease in the thermal stability (Tm) of the duplex formed with a complementary strand, typically by about 0.5 °C per modification.[7] This is an important consideration in the design of antisense oligonucleotides.

-

Toxicity: While generally well-tolerated, high doses of fully phosphorothioated oligonucleotides can be associated with toxicity, which is often linked to their non-specific protein binding.[5]

Quantitative Impact of Phosphorothioate Modification

To provide a clearer understanding of the effects of PS modification, the following tables summarize key quantitative data from various studies.

Table 1: Nuclease Resistance of Phosphorothioate vs. Phosphodiester Oligonucleotides

| Oligonucleotide Type | Half-life in Human Serum (approximate) | Reference(s) |

| Unmodified Phosphodiester (PO) | < 1 hour | [8] |

| Phosphorothioate (PS) | 10 - 53 hours | [8][9] |

Table 2: Melting Temperature (Tm) of Phosphorothioate vs. Phosphodiester Oligonucleotides

| Duplex | Sequence (Example) | Tm (°C) | ΔTm per PS modification (°C) | Reference(s) |

| PO-DNA:RNA | 15-mer | 45.1 | - | [10] |

| PS-DNA:RNA | 15-mer | 33.9 | ~ -0.75 | [10] |

| PO-DNA:DNA | d(CGCGAATTCGCG)₂ | 68.0 | - | [11] |

| PS-DNA:DNA | d(CGCGAATTCGCG)₂ | 49.0 | ~ -1.6 | [11] |

Table 3: Influence of Phosphorothioate Stereochemistry on Oligonucleotide Properties

| Stereochemistry | Property | Observation | Reference(s) |

| Sp | Nuclease Stability | Greater resistance to degradation compared to Rp. | [1] |

| Rp | RNase H Activity | Generally preferred by bacterial RNase H. | [1] |

| Sp | Duplex Stability (Tm) | Can form more stable duplexes than Rp or mixed isomers. | [10] |

| Rp | Duplex Stability (Tm) | Generally forms less stable duplexes. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PS-modified oligonucleotides. Below are representative protocols for key experiments.

Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

The synthesis of PS oligonucleotides is typically performed on an automated solid-phase synthesizer using phosphoramidite (B1245037) chemistry. The key difference from standard DNA/RNA synthesis is the sulfurization step, which replaces the oxidation step.

1. Detritylation:

-

Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

-

Purpose: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside to expose the 5'-hydroxyl group for the next coupling step.[12]

2. Coupling:

-

Reagents: Nucleoside phosphoramidite and an activator (e.g., tetrazole, ETT, or DCI).

-

Purpose: Formation of a phosphite (B83602) triester linkage between the free 5'-hydroxyl group and the incoming nucleoside phosphoramidite.

3. Sulfurization:

-

Reagents: A sulfurizing agent such as 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent), PADS (phenylacetyl disulfide), or DDTT (3-((dimethylamino-methylidene)amino)-3-oxo-propanethionamide).

-

Purpose: Conversion of the unstable phosphite triester linkage to a more stable phosphorothioate triester. This is the critical step that introduces the PS modification.

4. Capping:

-

Reagents: Acetic anhydride (B1165640) and 1-methylimidazole.

-

Purpose: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmer sequences. Some modern protocols have shown that byproducts of certain sulfurization reagents can act as in-situ capping agents, potentially eliminating the need for a separate capping step.[13]

5. Cleavage and Deprotection:

-

Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.

-

Purpose: Cleavage of the synthesized oligonucleotide from the solid support and removal of the protecting groups from the nucleobases and the phosphate backbone.

6. Purification:

-

Method: Typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC.

-

Purpose: To isolate the full-length product from shorter sequences and other impurities.

Nuclease Degradation Assay

This assay is used to evaluate the stability of oligonucleotides in the presence of nucleases.

1. Incubation:

-

Incubate the phosphorothioate-modified oligonucleotide and an unmodified control oligonucleotide in a solution containing nucleases (e.g., human serum, fetal bovine serum, or a specific exonuclease) at 37°C.[9]

-

Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[9]

2. Quenching:

-

Stop the degradation reaction by adding a quenching buffer (e.g., containing EDTA to chelate divalent cations required for nuclease activity) and freezing the samples.

3. Analysis:

-

Analyze the samples by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[9]

-

PAGE: Visualize the intact oligonucleotide band by staining (e.g., with SYBR Gold). The disappearance of the band over time indicates degradation.[6]

-

HPLC: Quantify the peak corresponding to the full-length oligonucleotide. The decrease in the peak area over time is used to calculate the degradation rate and half-life.[9]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to assess the binding of proteins to oligonucleotides.

1. Probe Labeling:

-

Label the 5' end of the oligonucleotide with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or a non-radioactive label (e.g., a fluorescent dye).[14]

2. Binding Reaction:

-

Incubate the labeled oligonucleotide probe with a protein extract or a purified protein in a binding buffer.[15] The binding buffer typically contains components to reduce non-specific binding (e.g., poly(dI-dC)).[15]

3. Electrophoresis:

-

Separate the protein-oligonucleotide complexes from the free probe on a non-denaturing polyacrylamide gel.[16] The complexes will migrate more slowly than the free probe, resulting in a "shifted" band.[16]

4. Detection:

-

Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging (for fluorescently labeled probes).[14]

Signaling Pathways and Experimental Workflows

Phosphorothioate-modified oligonucleotides, particularly ASOs, are powerful tools for modulating gene expression and, consequently, cellular signaling pathways. By targeting the mRNA of a specific protein, ASOs can prevent its translation, leading to a decrease in the protein's level and a downstream effect on the pathway it regulates.

c-Raf Kinase Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][17] Dysregulation of this pathway is a hallmark of many cancers. Antisense oligonucleotides targeting c-Raf have been developed to inhibit its expression and disrupt this signaling cascade.

Caption: c-Raf signaling pathway and the mechanism of its inhibition by a phosphorothioate ASO.

Bcl-2 and Apoptosis Signaling Pathway

Bcl-2 is a key anti-apoptotic protein, and its overexpression is associated with cancer development and resistance to therapy.[18][19] Antisense oligonucleotides targeting Bcl-2 mRNA can reduce its expression, thereby promoting apoptosis in cancer cells.

Caption: Bcl-2 mediated apoptosis pathway and its modulation by a phosphorothioate ASO.

Experimental Workflow for Evaluating PS-Oligonucleotides

The development of a therapeutic oligonucleotide involves a series of in vitro and in vivo evaluations. A typical workflow is depicted below.

Caption: A generalized experimental workflow for the development of phosphorothioate oligonucleotides.

Conclusion

The phosphorothioate backbone modification is an indispensable tool in the field of oligonucleotide therapeutics. Its ability to confer nuclease resistance is a critical feature that enables the in vivo application of these promising drugs. While challenges related to stereochemistry, off-target effects, and toxicity remain, ongoing research continues to refine the design and application of PS-modified oligonucleotides. A thorough understanding of the fundamental principles outlined in this guide is essential for researchers, scientists, and drug development professionals working to harness the full therapeutic potential of this versatile chemical modification.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. en.wikipedia.org [en.wikipedia.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. trilinkbiotech.com [trilinkbiotech.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ld.ru [ld.ru]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Phosphorothioic Acid Analogues: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorothioic acid analogues, particularly in the form of phosphorothioate (B77711) (PS) oligonucleotides, represent a cornerstone of nucleic acid-based therapeutics. By replacing a non-bridging oxygen atom in the phosphodiester backbone of DNA or RNA with a sulfur atom, these analogues exhibit significantly enhanced stability against nuclease degradation, a critical feature for their in vivo applications. This modification, while seemingly subtle, profoundly impacts the physicochemical and biological properties of oligonucleotides, making them viable candidates for antisense therapies, siRNAs, and aptamers. This technical guide provides an in-depth exploration of the core characteristics of this compound analogues, detailing their synthesis, mechanism of action, and the experimental protocols essential for their development and characterization.

Core Characteristics of Phosphorothioate Oligonucleotides

The introduction of a phosphorothioate linkage induces several key changes in the properties of an oligonucleotide compared to its natural phosphodiester counterpart. These alterations are fundamental to their therapeutic efficacy.

Structural and Physicochemical Properties

The substitution of oxygen with sulfur in the phosphate (B84403) backbone results in a chiral center at the phosphorus atom, leading to two stereoisomers for each linkage: the Rp and Sp diastereomers. Standard synthesis of PS oligonucleotides results in a mixture of these diastereomers.[1] This chirality can influence the conformation of the oligonucleotide and its interaction with target molecules.

The phosphorothioate bond is more resistant to cleavage by nucleases, which significantly increases the in-vivo half-life of the oligonucleotide.[2] This enhanced stability is a primary reason for their therapeutic utility.[2] While increasing the number of phosphorothioate linkages enhances nuclease resistance, it can also slightly decrease the thermal stability (melting temperature, Tm) of the duplex formed with a complementary strand.

Table 1: Comparison of Physicochemical Properties of Phosphodiester and Phosphorothioate Oligonucleotides

| Property | Phosphodiester (PO) Linkage | Phosphorothioate (PS) Linkage | Reference(s) |

| Nuclease Resistance | Low | High | [2] |

| Plasma Half-life | ~5 minutes (in monkeys) | Biphasic: initial 0.53-0.83 hours, second 35-50 hours (in animals) | [3][4] |

| Chirality at Phosphorus | Achiral | Chiral (Rp and Sp diastereomers) | [1] |

| Aqueous Solubility | High | High | |

| Protein Binding | Low | High | [5] |

Data Presentation: Quantitative Analysis

The enhanced stability of phosphorothioate oligonucleotides is a key quantitative parameter. The following table summarizes representative data on their stability in biological media.

Table 2: Nuclease Degradation - Half-life in Biological Media

| Oligonucleotide Type | Biological Medium | Half-life | Reference(s) |

| Phosphodiester (PO) | Monkey Plasma | ~5 minutes | [3][4] |

| Phosphorothioate (PS) | Animal Plasma | 35-50 hours (elimination phase) | [3][4] |

| Phosphorothioate (PS) | Human Plasma | First-order kinetics for ~2 hours, then slower degradation | [6][7] |

| Phosphorothioate (PS) | Fetal Bovine Serum | Significantly more stable than phosphodiester | [8] |

Experimental Protocols

Solid-Phase Synthesis of Phosphorothioate Oligonucleotides (Phosphoramidite Method)

The automated solid-phase synthesis of phosphorothioate oligonucleotides is the most common method for their production. The process involves a cycle of four chemical reactions for each nucleotide added to the growing chain.[9][10]

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

-

Nucleoside phosphoramidites (A, C, G, T/U) with appropriate protecting groups (e.g., DMT on the 5'-hydroxyl, benzoyl for A and C, isobutyryl for G).

-

Activator solution (e.g., 0.45 M tetrazole in acetonitrile).

-

Sulfurizing agent (e.g., 0.05 M 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in pyridine/acetonitrile).

-